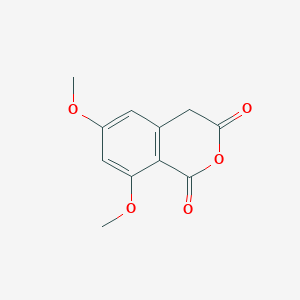

6,8-Dimethoxyisochroman-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

82218-06-2 |

|---|---|

Molecular Formula |

C11H10O5 |

Molecular Weight |

222.19 g/mol |

IUPAC Name |

6,8-dimethoxy-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C11H10O5/c1-14-7-3-6-4-9(12)16-11(13)10(6)8(5-7)15-2/h3,5H,4H2,1-2H3 |

InChI Key |

UCQGXKTVLKNSOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)OC(=O)C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,8 Dimethoxyisochroman 1,3 Dione and Its Analogues

Strategies Employing Homophthalic Acid Derivatives

The use of homophthalic acid derivatives stands as a cornerstone in the synthesis of isochroman-1,3-diones. These methods provide a reliable and versatile entry point to the isochroman (B46142) skeleton.

Synthesis via 3,5-Dimethoxyhomophthalic Anhydride (B1165640)

A primary route to 6,8-Dimethoxyisochroman-1,3-dione involves the utilization of 3,5-Dimethoxyhomophthalic anhydride. This precursor can be prepared from the corresponding 3,5-dialkoxy substituted homophthalic acids. google.com The anhydride serves as a key intermediate, which upon reaction with an appropriate acylating agent, leads to the formation of the desired isocoumarin (B1212949) framework. Subsequent modifications can then yield the target this compound. A patented process describes the preparation of this compound as a yellow crystalline solid. google.com

Mechanistic Elucidation of Acylation and Cyclization Pathways

The mechanism of this transformation involves the acylation of the homophthalic anhydride derivative, followed by an intramolecular cyclization. The reaction of this compound with an acid chloride in the presence of a base in acetonitrile (B52724) can lead to the formation of isocoumarin derivatives. google.com In-process monitoring of such reactions by techniques like reverse-phase HPLC allows for the detailed study of the reaction progress, showing the conversion of the starting anhydride to the final isocoumarin product. google.com The choice of solvent and base is critical in this process to ensure high conversion rates.

Utilization of Alternative Precursors and Condensation Reactions

Beyond homophthalic anhydrides, other precursors and condensation strategies have been explored to broaden the scope and efficiency of isochroman-1,3-dione synthesis.

Role of Carboxymethyl-Dimethoxybenzoic Acid Derivatives

An alternative synthetic pathway involves 2-Carboxymethyl-3,5-dimethoxy-benzoic acid derivatives. The synthesis of these precursors can be achieved through a multi-step sequence, starting from 3,5-dimethoxy-N,N-diethylbenzamide. google.com These benzoic acid derivatives provide a different strategic approach to constructing the isochroman ring system, offering flexibility in substrate scope and functional group tolerance.

Optimization of Reaction Conditions with Specific Catalysts and Bases (e.g., TMG, Triethylamine (B128534), CDI, DBU)

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of isochroman derivatives. A variety of bases and catalysts have been investigated to facilitate these transformations. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile has been reported for the reaction of 6,8-Dimethoxy-isochroman-1,3-dione with an acid chloride. google.com Other bases such as triethylamine and pyridine (B92270) have also been employed in related transformations, though with varying degrees of success. researchgate.net The choice of the base can significantly influence the reaction outcome, with stronger, non-nucleophilic bases like DBU often proving effective in promoting the desired cyclization while minimizing side reactions. The use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) is also a common strategy to activate carboxylic acids for subsequent reactions.

Asymmetric and Enantioselective Approaches in Isochroman-Derived System Synthesis

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric and enantioselective methods for the synthesis of isochroman systems. These approaches aim to control the stereochemistry of the final products, which is often crucial for their biological activity.

Recent advancements have focused on catalytic asymmetric methods to construct chiral isochroman derivatives. mostwiedzy.pl One notable strategy involves the C-H insertion of donor/donor carbenes catalyzed by rhodium complexes. This method has been successfully applied to synthesize a range of isochroman substrates in good yields with excellent diastereo- and enantioselectivity. rsc.orgrsc.orgescholarship.orgnih.gov

Another powerful approach is the asymmetric cascade O–H insertion/aldol cyclization of ketoacids with diazoketones. nih.govnih.gov This method, utilizing a bimetallic relay catalytic system of an achiral dirhodium salt and a chiral N,N′-dioxide–metal complex, allows for the synthesis of optically active lactone derivatives with adjacent quaternary stereocenters in good to excellent yields and enantioselectivities. nih.govnih.gov These advanced catalytic systems offer a direct and efficient route to chiral isochromanones, bypassing challenging separation steps and providing access to a diverse array of stereochemically defined molecules.

| Catalyst System | Reaction Type | Key Features |

| Rh₂(R-PTAD)₄ | C-H Insertion | Synthesizes isochromans with high yield, diastereo-, and enantioselectivity. rsc.orgrsc.orgescholarship.org |

| Rh(II)/Chiral N,N′-dioxide-Metal Complex | O–H Insertion/Aldol Cyclization | Produces optically active lactones with vicinal quaternary stereocenters. nih.govnih.gov |

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Methodologies for Structural Assignment

The structural assignment of isochroman-1,3-dione derivatives is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often supplemented by computational studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the molecular skeleton.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 6,8-Dimethoxyisochroman-1,3-dione, one would expect distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methylene (B1212753) (CH₂) protons of the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the two carbonyl carbons (C1 and C3), the aromatic carbons, the methoxy carbons, and the methylene carbon (C4).

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. A prominent feature in the IR spectrum of isochroman-1,3-diones is the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the cyclic anhydride (B1165640) moiety. For example, in a related compound, (Z)-4-(hydroxypropyl)isochroman-1,3-dione, a strong C=O stretching vibration is observed at 1740 cm⁻¹. researchgate.net Computational analyses of similar structures have calculated this vibration to be around 1757 cm⁻¹ and 1763 cm⁻¹. researchgate.net The presence of two distinct C=O stretching bands is characteristic of a cyclic anhydride.

Hypothetical Spectroscopic Data for this compound:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.0-7.5 | d | 1H | H-5 |

| Aromatic | ~6.8-7.2 | d | 1H | H-7 |

| Methylene | ~4.5 | s | 2H | H-4 |

| Methoxy | ~3.9 | s | 3H | 8-OCH₃ |

| Methoxy | ~3.8 | s | 3H | 6-OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~165 | C-1 | ||

| Carbonyl | ~163 | C-3 | ||

| Aromatic | ~160 | C-8 | ||

| Aromatic | ~158 | C-6 | ||

| Aromatic | ~135 | C-4a | ||

| Aromatic | ~115 | C-8a | ||

| Aromatic | ~110 | C-5 | ||

| Aromatic | ~105 | C-7 | ||

| Methoxy | ~56.0 | 8-OCH₃ | ||

| Methoxy | ~55.8 | 6-OCH₃ | ||

| Methylene | ~65 | C-4 | ||

| FT-IR | Wavenumber (cm⁻¹) | Assignment | ||

| C=O Stretch | ~1780 | Anhydride | ||

| C=O Stretch | ~1740 | Anhydride | ||

| C-O Stretch | ~1200-1300 | Aryl Ether |

Stereochemical Considerations and Diastereotopic Analysis within Isochroman-1,3-dione Scaffolds

Stereochemistry plays a crucial role in understanding the properties of cyclic compounds. Within the isochroman-1,3-dione scaffold, the methylene protons at the C4 position are of particular interest. Depending on the substitution pattern of the molecule, these two protons can be homotopic, enantiotopic, or diastereotopic. masterorganicchemistry.com

Diastereotopic protons are chemically non-equivalent and therefore exhibit different chemical shifts in an NMR spectrum. masterorganicchemistry.comlibretexts.org This phenomenon arises in molecules that either contain a pre-existing stereocenter or lack a plane of symmetry that would make the two protons interchangeable. masterorganicchemistry.comyoutube.comyoutube.com If a substituent were introduced at the C4 position of the isochroman-1,3-dione ring, creating a chiral center, the geminal protons of any adjacent methylene groups would become diastereotopic. masterorganicchemistry.com

Investigating Tautomerism and Electronic Effects within the Isochroman-1,3-dione Core

The chemical behavior of the isochroman-1,3-dione core is governed by the potential for tautomerism and the influence of electronic effects from its substituents.

Tautomerism: The isochroman-1,3-dione structure exists predominantly in the cyclic anhydride form. However, the possibility of tautomerism, particularly ring-chain tautomerism, can be considered. Theoretical studies on related substituted isochroman-1,3-diones have explored the potential energy surfaces and pathways for tautomerization. researchgate.net For instance, a keto-enol type equilibrium could theoretically exist between the dione (B5365651) form and an enolic form, such as 3-hydroxy-1-oxoisochromen-4-carbaldehyde, although the dione form is generally found to be the most stable tautomer. researchgate.net The energy barrier for such transformations is a key factor, and computational studies help to locate the transition states and relative energies of the different tautomers. researchgate.net

Electronic Effects: The two methoxy (-OCH₃) groups at the C6 and C8 positions significantly influence the electronic properties of the this compound molecule. These effects are a combination of induction and resonance. brilliant.org

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring via the sigma bond framework. This is a distance-dependent effect.

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions relative to the methoxy group.

In the case of methoxy groups, the resonance effect typically outweighs the inductive effect, making them net electron-donating groups. This increased electron density on the aromatic ring affects its reactivity in electrophilic substitution reactions. Furthermore, this creates a "push-pull" system within the molecule, where the electron-donating methoxy groups are conjugated with the electron-withdrawing anhydride moiety. Such donor-acceptor systems can exhibit interesting photophysical properties. nih.govrsc.org The electron donation from the methoxy groups can influence the electrophilicity of the carbonyl carbons, potentially modulating the reactivity of the anhydride ring towards nucleophiles.

Chemical Reactivity and Transformation Pathways

Nucleophilic Addition and Acylation Reactions at the Dione (B5365651) Functionality

The isochroman-1,3-dione system, a derivative of homophthalic anhydride (B1165640), is susceptible to nucleophilic attack and acylation, particularly at the C-4 position, which is flanked by two carbonyl groups.

The active methylene (B1212753) group at the C-4 position of the isochroman-1,3-dione ring can be readily acylated. This reaction typically proceeds by treating the parent homophthalic anhydride with an acylating agent, such as an acid chloride or another anhydride, in the presence of a base. This C-acylation leads to the formation of 4-acyl-isochroman-1,3-dione intermediates. These intermediates are known to exist predominantly in their enolic form, with an exocyclic double bond, which is stabilized by conjugation with the adjacent carbonyl groups and the aromatic ring.

In a related transformation, the precursor to 6,8-dimethoxyisochroman-1,3-dione, 3,5-dimethoxyhomophthalic acid, can undergo a base-catalyzed self-condensation reaction. researchgate.net This process directly yields a more complex isocoumarin (B1212949) derivative, demonstrating the high reactivity of the positions activated by the carbonyl groups. researchgate.net

Regioselective Functional Group Modifications

The two methoxy (B1213986) groups at the C-6 and C-8 positions are key targets for modification, allowing for the synthesis of various hydroxylated derivatives. The control of these demethylation reactions is crucial for creating specific analogues.

Selective demethylation of poly-methoxylated aromatic compounds is a significant challenge in organic synthesis. The ability to cleave one methoxy group while leaving another intact depends on subtle differences in their electronic and steric environments. Reagents like boron tribromide (BCl₃) or aluminum halides are often used for ether cleavage. researchgate.net Regioselectivity can sometimes be achieved by controlling reaction conditions such as temperature and stoichiometry of the reagent. For the 6,8-dimethoxy system, the C-8 methoxy group may experience greater steric hindrance, potentially allowing for selective demethylation at the C-6 position under carefully controlled conditions. However, specific documented methods for achieving high regioselectivity on the this compound nucleus are not extensively detailed in the surveyed literature.

In contrast to selective modification, complete demethylation to afford the corresponding dihydroxy compound is a more straightforward process. Strong ether-cleaving reagents are employed to remove both methyl groups simultaneously. For instance, a 6,8-dimethoxyisocoumarin derivative, synthesized from 3,5-dimethoxyhomophthalic acid, undergoes complete demethylation to yield the corresponding 6,8-dihydroxyisocoumarin. researchgate.net This transformation is a critical step in the synthesis of natural products like feralolide. researchgate.net

Table 1: Demethylation Reaction

| Precursor | Reagent/Conditions | Product | Reference |

|---|

Ring-Opening and Rearrangement Processes Leading to Isochroman (B46142) and Isocoumarin Derivatives

The anhydride ring of this compound is prone to opening and can undergo rearrangements to form stable isocoumarin systems. These reactions are often driven by the initial acylation at the C-4 position.

The 4-acyl derivatives of homophthalic anhydrides are known to rearrange into 3-substituted isocoumarin-4-carboxylic acids when treated with hydroxyl-containing solvents under acidic conditions. This process involves the nucleophilic attack of the solvent on one of the carbonyl groups, followed by ring opening and subsequent recyclization to form the thermodynamically more stable isocoumarin ring system.

Furthermore, the base-catalyzed self-condensation of 3,5-dimethoxyhomophthalic acid, the precursor acid, directly furnishes a 6,8-dimethoxyisocoumarin derivative, bypassing the isolation of the simple anhydride. researchgate.net This reaction involves the formation of a C-C bond between two precursor molecules, followed by cyclization and dehydration to yield the isocoumarin structure. researchgate.net

Derivatization Strategies for the this compound Nucleus

Beyond the fundamental reactions, the this compound scaffold can be further elaborated to produce a wide array of derivatives.

A key strategy involves the modification of side chains that have been installed through C-acylation. For example, a 2'-carboxy group on a phenylmethyl substituent at the C-3 position of a 6,8-dimethoxyisocoumarin was converted into a 2'-acetyl group. researchgate.net This was achieved through a sequence involving treatment with oxalyl chloride to form the acid chloride, followed by reaction with diazomethane (B1218177) and subsequent hydrolysis. researchgate.net This demonstrates how functional groups appended to the initial structure can be manipulated to access different target molecules. Following such modifications, complete demethylation can be performed to produce polyhydroxylated final products. researchgate.net

Table 2: Summary of Key Transformations

| Starting Material | Reaction Type | Key Reagents | Product Type |

|---|---|---|---|

| 3,5-Dimethoxyhomophthalic acid | Self-condensation | Base | Substituted 6,8-dimethoxyisocoumarin |

| This compound (inferred) | C-Acylation | Acid Chloride/Anhydride, Base | 4-Acyl-6,8-dimethoxyisochroman-1,3-dione |

| 4-Acyl-isochroman-1,3-dione (general) | Rearrangement | Protons, Hydroxylic Solvents | 3-Substituted isocoumarin-4-carboxylic acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic behavior and reactivity of a molecule. For 6,8-Dimethoxyisochroman-1,3-dione, these calculations would reveal insights into its stability, potential reaction pathways, and spectroscopic properties.

Key Parameters and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the carbonyl carbons of the anhydride (B1165640) group would be expected to show a strong positive potential.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, respectively.

In a theoretical study on a related compound, (Z)-4-(hydroxypropyl) isochroman-1,3-dione, DFT calculations were used to confirm that the S0→S1 electronic transition is π-π* in nature, a finding derived from analyzing the frontier molecular orbitals. researchgate.net Similar calculations for this compound would elucidate the nature of its primary electronic transitions.

Table 5.1: Hypothetical Reactivity Descriptors for Computational Analysis This table illustrates the typical data generated from quantum chemical calculations for a molecule like this compound. The values are for illustrative purposes.

| Parameter | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to oxidation or electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to reduction or nucleophilic attack. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Quantifies the ability to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the Ring System

The isochroman (B46142) ring system is not planar and can adopt several conformations. Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility.

An MD simulation of this compound would involve:

Model Setup: Building a 3D model of the molecule and placing it in a simulated environment (e.g., a solvent box of water or chloroform).

Force Field Application: Using a force field (a set of parameters describing the potential energy of the atoms) to calculate the forces between atoms.

Simulation Run: Solving Newton's equations of motion for the system over thousands of steps to trace the trajectory of each atom.

Methodologies for Validation and Refinement of Computational Models against Experimental Data

Computational models are theoretical constructs and must be validated against real-world experimental data to ensure their accuracy. For this compound, the refinement process would involve a feedback loop between calculation and experiment.

Key Validation Methods:

X-ray Crystallography: If a single crystal of the compound can be grown, X-ray diffraction provides precise experimental data on bond lengths, bond angles, and the solid-state conformation. These geometric parameters can be directly compared to the optimized geometry predicted by quantum chemical calculations (e.g., using DFT).

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra helps validate the accuracy of the calculated electronic environment around each nucleus.

Vibrational Spectroscopy (FT-IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra. For example, in the analysis of (Z)-4-(hydroxypropyl) isochroman-1,3-dione, the experimentally observed strong C=O stretching vibration at 1740 cm⁻¹ was compared to the computationally predicted value of 1757 cm⁻¹, helping to confirm the minimum energy structure. researchgate.net A similar comparison for this compound would be crucial for validating the computed structure, particularly the frequencies of the anhydride carbonyl groups.

Table 5.2: Example of Computational vs. Experimental Data Correlation This table illustrates how theoretical data for this compound would be compared against experimental values for model validation.

| Parameter | Computational Method | Experimental Method | Purpose of Comparison |

| Bond Lengths/Angles | DFT Geometry Optimization | X-ray Crystallography | Validates the accuracy of the predicted molecular geometry. |

| Vibrational Frequencies | DFT Frequency Calculation | FT-IR/Raman Spectroscopy | Confirms structural assignments and validates the force field. |

| Chemical Shifts | GIAO/CSGT-NMR Calculation | ¹H and ¹³C NMR Spectroscopy | Validates the calculated electronic structure and charge distribution. |

| UV-Vis Absorption Max | TD-DFT Calculation | UV-Vis Spectroscopy | Confirms the accuracy of predicted electronic transition energies. |

This iterative process of comparing theoretical predictions with experimental results allows for the refinement of the computational model (e.g., by choosing a more appropriate functional or basis set), leading to a more accurate and predictive understanding of the molecule's chemical nature.

Strategic Utility in Complex Organic Synthesis

6,8-Dimethoxyisochroman-1,3-dione as a Key Intermediate in the Synthesis of Natural Products

The structural motif of this compound is a crucial precursor in the total synthesis of several biologically active natural products. A notable example is its application in the synthesis of arylnaphthalene lactone lignans, such as Justicidin B and Taiwanin C. nih.gov These compounds have garnered significant interest due to their potential therapeutic properties, including antimicrobial and antiplatelet activities. nih.gov

A general and flexible strategy for synthesizing these natural products has been developed, which highlights the importance of intermediates derived from the isochroman (B46142) dione (B5365651) structure. nih.gov For instance, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a natural product isolated from Tessmannia densiflora, involves the use of a dimethoxyhomophthalic anhydride (B1165640), a closely related precursor to this compound. eurjchem.com The synthesis proceeds by reacting this anhydride with hexanoyl chloride, followed by a regioselective demethylation to yield the target isocoumarin (B1212949). eurjchem.com

The following table outlines natural products whose synthesis can involve intermediates structurally related to this compound.

| Natural Product | Biological Activity | Synthetic Utility of Isochroman-1,3-dione Motif |

| Justicidin B | Antimicrobial, Antiviral | Serves as a key building block in a flexible synthetic strategy. nih.gov |

| Taiwanin C | Antiplatelet, COX Inhibitor | Utilized in a general approach for arylnaphthalene lactone lignan (B3055560) synthesis. nih.gov |

| 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | Not specified in the provided context | A dimethoxyhomophthalic anhydride precursor is used in its synthesis. eurjchem.com |

Applications in the Construction of Polycyclic and Heterocyclic Frameworks

The isochroman-1,3-dione scaffold is a powerful tool for the construction of diverse and complex polycyclic and heterocyclic systems. Its inherent reactivity allows it to participate in a variety of cycloaddition and condensation reactions, leading to the formation of novel molecular architectures.

One significant application is in the Diels-Alder reaction for the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. nih.gov This method provides an efficient and environmentally friendly route to these fused heterocyclic compounds, which have shown potential as antibacterial agents. nih.gov The isochroman-1,3-dione motif can be seen as a precursor to the chromene component in these reactions.

Furthermore, the related indane-1,3-dione scaffold, which shares structural similarities, is widely used in the design of various heterocyclic compounds. nih.gov It can undergo self-condensation to form bindone, a useful electron acceptor. nih.gov The development of synthetic methods for isoindoline-1,3-dione derivatives, often involving the reaction of anhydrides with amines, further showcases the utility of this class of compounds in building complex heterocyclic structures. researchgate.netresearchgate.net These derivatives have been investigated for a range of biological activities. nih.gov

The table below summarizes the application of the isochroman-1,3-dione and related motifs in the construction of various frameworks.

| Framework | Synthetic Reaction | Application of Resulting Compound |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione | Diels-Alder Reaction | Antibacterial agents. nih.gov |

| Bindone | Self-condensation of indane-1,3-dione | Electron acceptor. nih.gov |

| Isoindoline-1,3-diones | Reaction of anhydrides with amines | Various biological activities. researchgate.netresearchgate.netnih.gov |

Development of Advanced Synthetic Reagents and Methodologies Utilizing the Isochroman-1,3-dione Motif

The unique reactivity of the isochroman-1,3-dione scaffold has driven the development of new synthetic reagents and methodologies. The presence of the anhydride functionality makes it susceptible to nucleophilic attack, a property that is exploited in various synthetic transformations.

For instance, the synthesis of 6,7-dimethoxy-isochroman-1,3-dione itself can be achieved from 2-(carboxymethyl)-4,5-dimethoxybenzoic acid by refluxing with acetyl chloride. chemicalbook.com This highlights a straightforward method for accessing this important synthetic intermediate.

The development of "green" and efficient synthetic methods for related structures, such as isoindoline-1,3-diones, demonstrates the ongoing efforts to create more sustainable chemical processes. researchgate.net These methods often involve solventless reactions or the use of more environmentally benign catalysts. nih.govresearchgate.net The versatility of the isochroman-1,3-dione and its analogs continues to inspire the design of novel synthetic strategies and reagents for a wide range of applications in organic and medicinal chemistry. nih.govnih.gov

Biosynthetic Pathways of Isochroman Derived Natural Products

Polyketide Synthase (PKS)-Mediated Biosynthesis of Isochromans and Isocoumarins

The backbone of many isochroman (B46142) and isocoumarin (B1212949) derivatives is assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov In fungi, these are typically nonreducing PKSs (nrPKSs) that catalyze the iterative condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA. nih.gov The process involves a series of domains within the PKS, including a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyl transferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) domain. nih.gov Some PKSs may also contain a methyltransferase (MT) domain for the incorporation of methyl groups. nih.gov

Bacterial polyketide synthases, particularly trans-acyltransferase PKSs (trans-AT PKSs), are also involved in the production of complex polyketides, including those with isochroman-like cores. nih.gov These modular megaenzymes utilize a distinct set of catalytic domains to assemble diverse and bioactive natural products. nih.gov The study of these PKSs has expanded our understanding of the catalytic capabilities of these enzymatic systems. nih.gov

The diversity in PKS modules and their combinations allows for the production of a vast array of polyketide chains, which then undergo further modifications by tailoring enzymes to yield the final isochroman or isocoumarin structures. nih.govyoutube.com

| PKS Type | Organism Type | Key Domains | Role in Isochroman/Isocoumarin Biosynthesis |

| Nonreducing PKS (nrPKS) | Fungi | SAT, KS, AT, PT, ACP, TE, MT | Assembly of the polyketide backbone of isocoumarin derivatives. nih.gov |

| Trans-acyltransferase PKS (trans-AT PKS) | Bacteria | Modular catalytic domains | Assembly of diverse bioactive natural products, including those with oxime-substituted benzolactone enamide structures. nih.gov |

| Type III PKS | Bacteria | Chalcone synthase (CHS)-like | Catalyzes the synthesis of key precursors like 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) in bacterial dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis. nih.gov |

Elucidation of Biosynthetic Intermediates and Enzymatic Mechanisms

Understanding the biosynthesis of isochroman-related compounds requires the identification of key intermediates and the characterization of the enzymes that catalyze their transformation. researchgate.net Genetic manipulation and heterologous expression of biosynthetic gene clusters in hosts like Aspergillus nidulans and A. niger have been instrumental in this endeavor. researchgate.net

For instance, the biosynthesis of 1,8-dihydroxynaphthalene (1,8-DHN), a key precursor to DHN melanin in some bacteria, starts with the synthesis of 1,3,6,8-tetrahydroxynaphthalene (T4HN) by a type III PKS. nih.gov T4HN is then converted to 1,8-DHN through successive reduction and dehydration steps catalyzed by an aldo-keto reductase and a SnoaL2-like protein, respectively. nih.gov

The study of the pseurotin (B1257602) biosynthetic pathway revealed the involvement of tailoring enzymes that modify the polyketide backbone. nih.gov This includes a bifunctional epoxidase C-methyltransferase fusion protein, PsoF, which is believed to methylate the nascent polyketide chain. nih.gov Detailed in vivo and in vitro characterizations have been crucial in dissecting these complex enzymatic reactions. researchgate.netnih.gov

| Precursor/Intermediate | Enzyme(s) | Resulting Product | Organism/Pathway |

| Malonyl-CoA | Type III PKS (SoceCHS1) | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Sorangium cellulosum (DHN melanin biosynthesis) nih.gov |

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Aldo-keto reductase (BdsA) | (R)-Scytalone | Sorangium cellulosum (DHN melanin biosynthesis) nih.gov |

| Scytalone | Dehydratase (BdsB) | 1,3,8-Trihydroxynaphthalene (T3HN) | Sorangium cellulosum (DHN melanin biosynthesis) nih.gov |

| Vermelone | Dehydratase (BdsB) | 1,8-Dihydroxynaphthalene (1,8-DHN) | Sorangium cellulosum (DHN melanin biosynthesis) nih.gov |

| Azaspirene | Tailoring enzymes (e.g., PsoF) | Pseurotin A | Aspergillus fumigatus (Pseurotin biosynthesis) nih.gov |

Chemoenzymatic Approaches to Isochroman-Related Compounds

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of traditional chemical methods to produce complex molecules. nih.gov This approach offers several advantages, including the ability to generate both natural and non-natural compounds, often with high stereoselectivity. nih.gov

Enzymes like lipases and alcohol dehydrogenases are valuable tools in chemoenzymatic strategies. nih.govnih.gov For example, lipases can be used for kinetic resolutions to obtain chiral intermediates, while alcohol dehydrogenases can perform enantioselective reductions of ketones to produce chiral alcohols. nih.govnih.gov

One-pot cascade reactions, where multiple enzymatic and/or chemical steps occur sequentially in the same vessel, can streamline synthetic routes and allow for the transformation of unstable intermediates. nih.gov These approaches are particularly useful for creating libraries of analogues for drug discovery purposes. nih.gov The development of chemoenzymatic routes to plant natural products and their analogues highlights the power of integrating biocatalysis into synthetic strategies. nih.gov

| Enzyme Class | Example Enzyme | Application in Chemoenzymatic Synthesis | Reference |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Kinetic resolution of intermediates. nih.gov | nih.gov |

| Alcohol Dehydrogenase | Alcohol dehydrogenase from Lactobacillus kefir | Enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov | nih.gov |

| Pictet–Spenglerase | Norcoclaurine synthase (NCS) | Synthesis of tetrahydroisoquinoline alkaloids. nih.gov | nih.gov |

| Transaminase | Transaminase from Chromobacterium violaceum (CvTAm) | In situ generation of aldehydes for cascade reactions. nih.gov | nih.gov |

Structure Reactivity Relationship Studies of 6,8 Dimethoxyisochroman 1,3 Dione Analogues

Design and Synthesis of Variously Substituted Isochroman-1,3-dione Derivatives

The synthesis of isochroman-1,3-dione derivatives typically involves the cyclization of a suitably substituted homophthalic acid (2-carboxyphenylacetic acid) or a related precursor. The design of these synthetic routes is largely dictated by the desired substitution pattern on the aromatic ring.

Following this logic, a plausible synthetic route to 6,8-dimethoxyisochroman-1,3-dione would commence with a correspondingly substituted precursor, such as 2-(carboxymethyl)-3,5-dimethoxybenzoic acid. The general approach involves the formation of the cyclic anhydride (B1165640) from the dicarboxylic acid precursor as illustrated in the following conceptual scheme:

Conceptual Synthetic Scheme for this compound

Step 1: Preparation of the Precursor The synthesis would likely start from a commercially available dimethoxy-substituted benzene (B151609) derivative, which would be elaborated to introduce the necessary carboxymethyl and carboxyl groups at the appropriate positions on the aromatic ring.

Step 2: Cyclization/Dehydration The resulting 2-(carboxymethyl)-3,5-dimethoxybenzoic acid would then be subjected to cyclodehydration to form the anhydride ring of the isochroman-1,3-dione.

A study on the synthesis of 5,8-dimethoxy-1H-isochromene provides further insight into the introduction of methoxy (B1213986) groups. In this work, the synthesis began with 2,5-dihydroxybenzoic acid, where the hydroxyl groups were later methylated to form the dimethoxy-substituted ring system. This suggests that for more complex substitution patterns, the methoxy groups can be introduced at various stages of the synthesis.

The table below summarizes the precursors for different dimethoxy-substituted isochroman-1,3-dione analogues, highlighting the importance of the starting material in directing the final substitution pattern.

Table 1: Precursors for Dimethoxy-Substituted Isochroman-1,3-dione Analogues

| Target Compound | Precursor |

|---|---|

| 6,7-Dimethoxyisochroman-1,3-dione | 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid |

| Hypothetical this compound | 2-(Carboxymethyl)-3,5-dimethoxybenzoic acid |

Impact of Substituent Modifications on Chemical Properties and Reactivity Profiles

The introduction of substituents onto the isochroman-1,3-dione scaffold significantly influences its electronic properties and, consequently, its reactivity. Methoxy groups, such as those in this compound, are known to exert strong electronic effects.

A methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance. minia.edu.eg This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group. However, the oxygen atom's electronegativity also leads to an inductive electron-withdrawing effect, which can slightly deactivate the meta positions. vaia.com

In the case of this compound, the two methoxy groups would be expected to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack compared to the unsubstituted isochroman-1,3-dione. The anhydride moiety, containing two carbonyl groups, is an electron-withdrawing group and deactivates the heterocyclic part of the molecule towards nucleophilic attack to some extent.

The reactivity of the anhydride ring itself is also influenced by the aromatic substituents. The electron-donating methoxy groups can modulate the electrophilicity of the carbonyl carbons. This can affect the rate and outcome of reactions such as hydrolysis, aminolysis, and other nucleophilic acyl substitution reactions at the anhydride.

Table 2: Expected Electronic Effects of Substituents on the Aromatic Ring of Isochroman-1,3-dione

| Substituent | Position | Electronic Effect | Impact on Reactivity (Aromatic Ring) |

|---|---|---|---|

| -OCH₃ | 6 | Electron-donating (resonance) | Activating, ortho/para directing |

| -OCH₃ | 8 | Electron-donating (resonance) | Activating, ortho/para directing |

| -NO₂ | Any | Electron-withdrawing | Deactivating, meta directing |

Comparative Analysis of Isochroman (B46142) and Isocoumarin (B1212949) Scaffolds

The isochroman-1,3-dione scaffold is closely related to the isocoumarin (1H-isochromen-1-one) and 3,4-dihydroisocoumarin skeletons. researchgate.net A comparative analysis of these structures reveals key differences in their stability and reactivity.

The defining feature of isochroman-1,3-dione is the cyclic anhydride, whereas isocoumarin possesses a lactone (cyclic ester) functionality. This structural difference is the primary determinant of their distinct chemical behaviors. Anhydrides are generally more reactive towards nucleophiles than esters. Consequently, the isochroman-1,3-dione ring is more susceptible to ring-opening reactions by nucleophiles like water, alcohols, and amines compared to the lactone ring of isocoumarins.

Studies on isocoumarins have shown that their lactone ring can be hydrolyzed, particularly under enzymatic conditions, to form 2-carboxy-phenylacetic aldehydes. nih.gov This highlights a key reactive pathway for isocoumarins. The analogous reaction for isochroman-1,3-diones would be the hydrolysis to the corresponding homophthalic acid derivative.

From a structural standpoint, the isocoumarin moiety is generally planar. nih.gov The conformation of the isochroman-1,3-dione ring system can vary depending on the substituents present. Both scaffolds are found in numerous natural products with a wide range of biological activities, and their reactivity is often central to their mechanism of action.

The presence of methoxy groups on either scaffold would be expected to influence their properties in a similar manner, primarily by increasing the electron density of the aromatic portion of the molecule and potentially affecting the stability and reactivity of the heterocyclic ring. In studies of methoxy-substituted coumarins (isomers of isocoumarins), the methoxy group was found to influence the spectral and antioxidant properties of the molecule. nih.gov

Table 3: Comparison of Isochroman-1,3-dione and Isocoumarin Scaffolds

| Feature | Isochroman-1,3-dione | Isocoumarin |

|---|---|---|

| Heterocyclic Ring | Cyclic Anhydride | Lactone (Cyclic Ester) |

| Key Functional Group | -CO-O-CO- | -CO-O- |

| Reactivity towards Nucleophiles | High | Moderate |

| Hydrolysis Product | Homophthalic acid derivative | 2-Carboxy-phenylacetic aldehyde derivative |

| General Stability | Less stable than lactone | More stable than anhydride |

Emerging Research Avenues and Future Directions

Exploration of Novel Catalytic and Green Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 6,8-Dimethoxyisochroman-1,3-dione is a critical area of research. Future efforts will likely focus on the development of efficient, sustainable, and economically viable synthetic routes.

Catalytic Innovations: The use of novel catalysts is a promising avenue. For instance, ruthenium-based olefin metathesis catalysts have shown remarkable efficiency in the synthesis of various heterocyclic structures. nih.gov Exploring the application of such catalysts could lead to new pathways for the ring formation in isochroman-1,3-diones. Similarly, Lewis acids, such as Samarium(III) chloride (SmCl₃), have been effectively used in the synthesis of other dione-containing heterocycles, offering a template for potential application in the synthesis of this compound. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic chemistry. Methodologies such as sonochemical synthesis, which utilizes ultrasonic irradiation to drive reactions, have been successfully employed for the one-pot synthesis of other heterocyclic compounds like 1,3-thiazolidin-4-ones. nih.gov The application of such techniques to the synthesis of this compound could offer advantages in terms of reaction times, yields, and reduced environmental impact. The use of water as a green solvent, as demonstrated in the synthesis of 1,8-dioxo-octahydroxanthenes, presents another sustainable approach worth investigating. nih.gov

| Synthetic Approach | Potential Catalyst/Method | Relevance to this compound |

| Catalytic Synthesis | Ruthenium-based catalysts, SmCl₃ | Potential for efficient ring formation and construction of the dione (B5365651) moiety. |

| Green Synthesis | Sonochemistry, Water as a solvent | Could lead to more sustainable and efficient synthetic routes with reduced waste. |

Advanced Computational Studies on Reaction Mechanisms and Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations have proven invaluable in understanding the reaction mechanisms of related compounds. For example, DFT studies have been used to investigate the tautomerization pathways in (Z)-4-(hydroxypropyl) isochroman-1,3-dione and to elucidate the stepwise mechanism of isocoumarin (B1212949) formation from α,β-unsaturated δ-lactones. nih.govresearchgate.net Similar computational approaches can be applied to this compound to predict its reactivity, explore potential synthetic pathways, and identify stable intermediates and transition states. This can provide crucial insights into the thermodynamics and kinetics of its formation and subsequent reactions. pku.edu.cnrsc.orgdntb.gov.ua

Molecular Interaction Analysis: Understanding the non-covalent interactions of this compound is key to predicting its behavior in biological systems and its potential for self-assembly in materials. Computational studies on substituted benzopyrans and formyl coumarins have demonstrated the importance of interactions such as hydrogen bonding and π-π stacking in determining their solid-state architecture. growingscience.commdpi.comrsc.org Applying these methods to this compound would allow for the prediction of its intermolecular interactions, which is crucial for designing molecules with specific binding properties or for creating novel materials.

| Computational Method | Area of Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reaction Mechanisms | Prediction of reactivity, stable intermediates, and transition states. |

| Molecular Dynamics (MD) | Molecular Interactions | Understanding intermolecular forces, guiding the design of functional materials. |

Integration with Materials Science for Functional Molecule Design

The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for advanced materials.

Functional Polymers and Materials: Heterocyclic compounds are integral to the development of functional materials, including conducting polymers and organic semiconductors. openaccessjournals.com The dione functionality in this compound suggests its potential as a monomer or a functional additive in polymer synthesis. The exploration of dynamic covalent chemistry, which has been used to create self-healing and recyclable polymers from other heterocyclic structures, could be a particularly fruitful area of research. nih.gov

Optical and Electronic Applications: The chromophoric nature of the isochroman (B46142) scaffold suggests that this compound and its derivatives could possess interesting photophysical properties. By analogy with other heterocyclic systems, it is conceivable that these compounds could find applications as fluorescent probes, organic light-emitting diode (OLED) components, or in other optoelectronic devices. nih.gov

Development of High-Throughput Synthesis and Screening Methods for Derivatives

To fully explore the potential of the this compound scaffold, the rapid synthesis and screening of a diverse library of its derivatives are essential.

Combinatorial Chemistry and Library Synthesis: High-throughput synthesis techniques are crucial for generating large numbers of compounds for biological screening and materials discovery. Methodologies such as those developed for the synthesis of azide (B81097) libraries for "click" chemistry or for the creation of isoindoline-1,3-dione derivatives could be adapted for the parallel synthesis of a wide range of this compound analogues. nih.govrsc.orgnih.gov This would involve the systematic variation of substituents on the aromatic ring and other positions of the molecule.

Automated Screening: The development of high-throughput screening assays is a critical parallel step. These assays would allow for the rapid evaluation of the synthesized libraries for various properties, such as biological activity against specific targets or desired material characteristics. This combination of high-throughput synthesis and screening can significantly accelerate the discovery of new functional molecules based on the this compound core.

| Research Area | Methodology | Goal |

| Synthesis | High-Throughput Synthesis, Combinatorial Chemistry | Rapid generation of a diverse library of this compound derivatives. |

| Screening | Automated High-Throughput Screening | Efficiently evaluate the synthesized library for desired biological or material properties. |

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Dimethoxyisochroman-1,3-dione, and how can reaction conditions be optimized?

The compound can be synthesized via formal [4+2]-cycloaddition of homophthalic anhydrides with substituted chalcone imines. For example, derivatives like 7-methylisochromane-1,3-dione (95% yield) and 7-chloro analogs (97% yield) are synthesized under mild conditions using DMSO as a solvent, with spectral data (¹H/¹³C NMR, HRMS) confirming purity . Key parameters include stoichiometric control of reactants, temperature (ambient to 100°C), and solvent selection. Optimization involves monitoring reaction progress via TLC and adjusting reaction times (2–4 hours) to maximize yields.

Q. How should researchers characterize this compound using spectroscopic methods?

Comprehensive characterization requires:

- ¹H NMR : Peaks for methoxy groups (δ ~3.8–4.1 ppm) and aromatic protons (δ ~6.9–7.5 ppm) .

- ¹³C NMR : Carbonyl signals at δ ~160–166 ppm and methoxy carbons at δ ~55–65 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₈O₅ at m/z 221.0445) . Cross-referencing with analogs (e.g., 7-fluoroisochroman-1,3-dione) ensures consistency in spectral assignments .

Q. What purification techniques are effective for isolating this compound derivatives?

Column chromatography with ethyl acetate/methanol/ammonia mixtures (e.g., 6:2:0.2 v/v) effectively separates products. For crystalline derivatives like 2,3-dihydro-6H-[1,4]dioxino[2,3-g]isochromene-6,8(9H)-dione, recrystallization from DMSO or ethanol yields high-purity solids (m.p. 205–206°C) .

Advanced Research Questions

Q. How do methoxy substituents influence the tautomeric behavior and electronic properties of this compound?

Methoxy groups at positions 6 and 8 stabilize the enolic tautomer in solution due to electron-donating effects, as observed in IR and NMR studies of 4-substituted analogs. For example, 4-alkanoyl derivatives exhibit tautomer-dependent fluorescence, with methoxy groups enhancing resonance stabilization . Comparative analysis using X-ray crystallography (for solid-state tautomers) and solvent-dependent NMR (for solution-state equilibria) is recommended .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or HRMS data (e.g., shifts due to solvent polarity or impurities) require:

Q. How can researchers design experiments to probe the reactivity of this compound in organocatalytic systems?

While direct evidence is limited, analogous isochroman-1,3-diones participate in Diels-Alder or Michael addition cascades. Design experiments using:

- Chiral organocatalysts (e.g., proline derivatives) to test enantioselectivity in cycloadditions .

- Kinetic studies : Monitor reaction rates under varying temperatures and catalyst loadings to establish mechanistic pathways.

Q. What methodologies evaluate the impact of electron-withdrawing/donating substituents on biological activity?

Although commercial applications are excluded, in vitro assays (e.g., antioxidant or enzyme inhibition studies) can be adapted. For example:

- Fluorescence quenching assays : Compare this compound with nitro- or cyano-substituted analogs to correlate substituent effects with bioactivity .

- DFT calculations : Model HOMO-LUMO gaps to predict reactivity trends .

Data Contradiction Analysis

- Example : Conflicting melting points or NMR shifts for derivatives may arise from polymorphic forms or solvent artifacts. For instance, 7-fluoroisochroman-1,3-dione shows δ 7.45 (s, 1H) in DMSO-d₆ , while analogs in CDCl₃ may exhibit upfield shifts. Resolve by standardizing solvent systems and reporting crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.